molecular formula C17H10BrF3O6S B2891578 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate CAS No. 315714-08-0

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate

Cat. No.: B2891578
CAS No.: 315714-08-0
M. Wt: 479.22
InChI Key: VXOPONBSYVSEDZ-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, trifluoromethyl, and methanesulfonate groups in its structure suggests that it may exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromophenol, trifluoroacetic anhydride, and 4-hydroxycoumarin.

    Formation of Intermediate: The first step involves the reaction of 2-bromophenol with trifluoroacetic anhydride to form 2-bromophenyl trifluoroacetate.

    Cyclization: The intermediate is then subjected to cyclization with 4-hydroxycoumarin under basic conditions to form the chromen-4-one core.

    Methanesulfonation: Finally, the chromen-4-one derivative is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the 2-bromophenoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The chromen-4-one core can participate in redox reactions, potentially altering its electronic properties and biological activity.

    Hydrolysis: The methanesulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate the hydrolysis of the methanesulfonate ester.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.

    Oxidation Products: Oxidized derivatives of the chromen-4-one core.

    Reduction Products: Reduced forms of the chromen-4-one core, potentially leading to dihydro derivatives.

    Hydrolysis Products: The corresponding alcohol and methanesulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of compounds, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of chromen-4-one are studied for their anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound may offer unique interactions with biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromophenoxy group may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)chromen-4-one
  • 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate

Uniqueness

Compared to similar compounds, 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is unique due to the presence of the methanesulfonate group. This group can enhance the compound’s solubility and reactivity, making it more versatile for various chemical transformations and applications. Additionally, the combination of bromine and trifluoromethyl groups may confer unique electronic properties, influencing its biological activity and interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3O6S/c1-28(23,24)27-9-6-7-10-13(8-9)26-16(17(19,20)21)15(14(10)22)25-12-5-3-2-4-11(12)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOPONBSYVSEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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